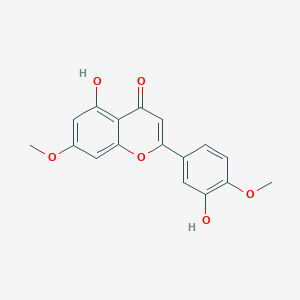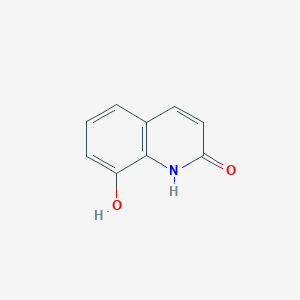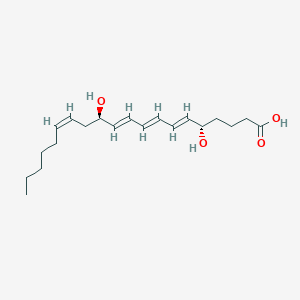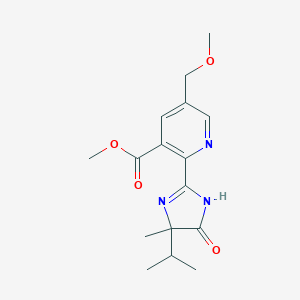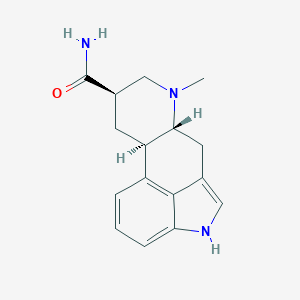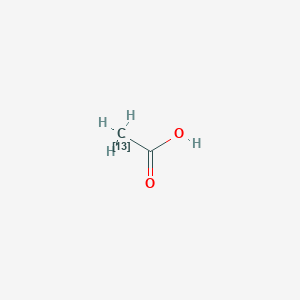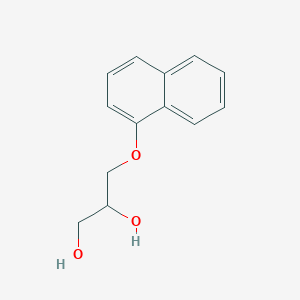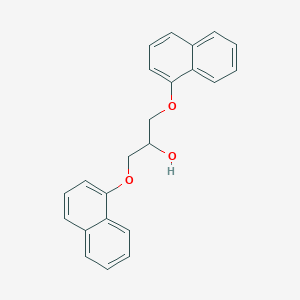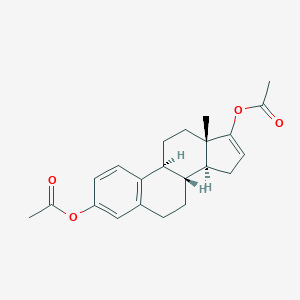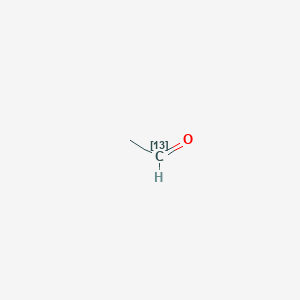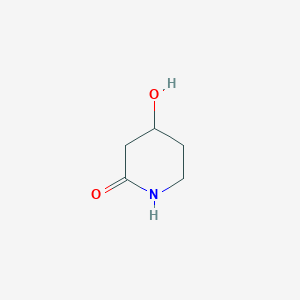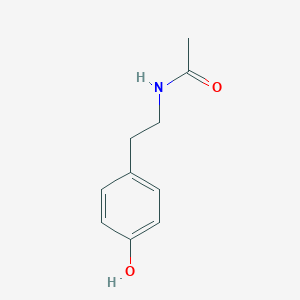![molecular formula C14H16O5 B032353 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid CAS No. 58774-26-8](/img/structure/B32353.png)
2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex organic compounds typically involves multi-step reactions, starting from simpler precursors. For instance, a practical synthesis route for a related compound, 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid, has been prepared from 2,3,4,5-tetramethoxytoluene via a Blanc reaction, potassium dichromate oxidation, 30% H2O2 oxidation, and ceric ammonium nitrate oxidation (L. Fan et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the crystal structure of a novel compound similar in complexity, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo [7] annulene, was characterized, revealing detailed molecular geometry and intermolecular interactions (Y. Edder et al., 2019).
Chemical Reactions and Properties
Complex organic molecules like this undergo a variety of chemical reactions, including oxidation, reduction, and functional group transformations. The reactivity often depends on the specific functional groups present in the molecule and their electronic and steric environments.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior and applications of the compound. For example, a new polymorph of a structurally related compound, 2,6-dimethoxybenzoic acid, was discovered, highlighting the importance of crystallography in identifying different forms of a substance (G. Portalone, 2011).
科学的研究の応用
Synthetic Pathways and Intermediates
This compound and its derivatives are explored for their roles as intermediates in synthetic chemistry, contributing to the development of new synthetic methodologies. For example, studies have shown its utility in the practical synthesis of related compounds through a series of reactions starting from simpler molecules. Such synthetic routes include oxidation reactions, the use of specific catalysts, and multi-step synthesis processes to obtain high yields of target compounds or to explore new polymorphic forms of related chemical structures (Fan et al., 2014).
Material Science and Molecular Recognition
In material science, derivatives of this compound have been investigated for their potential in forming specific molecular structures, such as new crystalline forms and polymorphs, which have implications in drug formulation and the development of materials with unique properties. Research on related molecules has highlighted the role of such compounds in forming hydrogen-bonded assemblies and exhibiting unique physical properties, which could be crucial in the design of novel materials (Portalone, 2011).
Chemical Properties and Structural Analysis
The chemical and structural analysis of this compound and its analogs contributes to a better understanding of their properties, such as reactivity and stability. Research focusing on the synthesis, crystal structure, and spectral characterization provides insights into the molecular geometry, electronic properties, and intermolecular interactions, which are essential for predicting reactivity and designing molecules with desired properties (Edder et al., 2019).
Applications in Organic Electronics
Compounds with structures similar to 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid are also explored for their potential applications in organic electronics. Their unique electronic and photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Research into the synthesis of such compounds and the investigation of their acceptor-donor-acceptor (A–D–A) systems can lead to the development of new materials for electronic applications (Rong et al., 2012).
特性
IUPAC Name |
2,3-dimethoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-18-12-6-9-8(14(16)17)4-3-5-11(15)10(9)7-13(12)19-2/h6-8H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQWOGAUHAOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

